molecular formula C6H5BrCl2N2O2 B13480092 5-Bromo-2-chloro-3-nitroaniline hydrochloride

5-Bromo-2-chloro-3-nitroaniline hydrochloride

Cat. No.: B13480092
M. Wt: 287.92 g/mol
InChI Key: NXWNUOPLOUTLOK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-nitroaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄BrClN₂O₂·HCl. The compound features a benzene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 2, and a nitro group (-NO₂) at position 3, with an amine (-NH₂) group at position 1. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical synthesis .

Key properties include:

  • Molecular weight: ~305.37 g/mol (free base) + 36.46 g/mol (HCl).
  • Appearance: Typically a crystalline solid (yellow to orange).
  • Reactivity: The electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution but facilitating nucleophilic reactions at meta/para positions.

Properties

Molecular Formula

C6H5BrCl2N2O2

Molecular Weight

287.92 g/mol

IUPAC Name

5-bromo-2-chloro-3-nitroaniline;hydrochloride

InChI

InChI=1S/C6H4BrClN2O2.ClH/c7-3-1-4(9)6(8)5(2-3)10(11)12;/h1-2H,9H2;1H

InChI Key

NXWNUOPLOUTLOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)Cl)[N+](=O)[O-])Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-nitroaniline hydrochloride typically involves multiple steps. One common method includes the nitration of 2-chloroaniline to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of 5-Bromo-2-chloro-3-nitroaniline hydrochloride .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-nitroaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Bromo-2-chloro-3-aminoaniline, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-chloro-3-nitroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and chlorine atoms can also participate in various chemical reactions, leading to the formation of different products that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Halogen-Substituted Nitroanilines

Structural analogues vary in halogen type, position, and substituent groups (Table 1).

Table 1: Key Analogues and Similarity Scores
Compound Name CAS No. Substituents Similarity Key Differences
3-Bromo-5-Chloro-2-fluoroaniline HCl 943830-81-7 Br (3), Cl (5), F (2), NH₂ 1.00 Fluorine substitution
5-Bromo-2-methyl-3-nitroaniline 864550-40-3 Br (5), CH₃ (2), NO₂ (3) 0.96 Methyl vs. Cl at position 2
4-Bromo-3-fluoro-2-nitroaniline 7087-65-2 Br (4), F (3), NO₂ (2) 0.92 Altered halogen positions
5-Bromo-4-fluoro-2-nitroaniline 1052686-50-6 Br (5), F (4), NO₂ (2) 0.88 Fluoro at position 4

Key Observations :

  • Fluorine Substitution : Compounds like 3-Bromo-5-Chloro-2-fluoroaniline HCl exhibit higher polarity and lower thermal stability compared to the target compound due to fluorine’s electronegativity .
  • Methyl vs. Chlorine : 5-Bromo-2-methyl-3-nitroaniline (similarity 0.96) shows reduced solubility in water compared to the hydrochloride salt form of the target compound, as methyl groups increase hydrophobicity .
  • Positional Isomerism : 4-Bromo-3-fluoro-2-nitroaniline (similarity 0.92) demonstrates distinct reactivity in Suzuki coupling due to altered halogen positions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 5-Bromo-2-chloro-3-nitroaniline HCl 3-Bromo-5-Chloro-2-fluoroaniline HCl 5-Bromo-2-methyl-3-nitroaniline
Melting Point (°C) 210–215 (dec.) 195–200 185–190
Solubility (H₂O) Moderate (salt-enhanced) Low (fluorine reduces solubility) Very low
LogP ~2.1 ~1.8 ~2.5

Analysis :

  • Hydrochloride Salt: Enhances aqueous solubility compared to non-salt forms (e.g., 5-Bromo-2-methyl-3-nitroaniline) .
  • Fluorine Impact : Reduces LogP (increased polarity) but may lower thermal stability due to weaker C-F bonds .

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